Cas no 1850895-83-8 (1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol)

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol structure
1850895-83-8 structure
商品名:1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
CAS番号:1850895-83-8
MF:C9H18FNO
メガワット:175.24372625351
CID:5765806
PubChem ID:131139040

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
    • 1850895-83-8
    • EN300-1652408
    • 1-Pyrrolidineethanol, α-(fluoromethyl)-3,4-dimethyl-
    • インチ: 1S/C9H18FNO/c1-7-4-11(5-8(7)2)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3
    • InChIKey: FCWDNFGZDUCDIM-UHFFFAOYSA-N
    • ほほえんだ: FCC(CN1CC(C)C(C)C1)O

計算された属性

  • せいみつぶんしりょう: 175.137242360g/mol
  • どういたいしつりょう: 175.137242360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • 密度みつど: 0.989±0.06 g/cm3(Predicted)
  • ふってん: 249.7±25.0 °C(Predicted)
  • 酸性度係数(pKa): 13.49±0.20(Predicted)

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1652408-10.0g
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
10g
$6697.0 2023-06-04
Enamine
EN300-1652408-0.05g
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
0.05g
$1308.0 2023-06-04
Enamine
EN300-1652408-1000mg
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
1000mg
$1057.0 2023-09-21
Enamine
EN300-1652408-250mg
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
250mg
$972.0 2023-09-21
Enamine
EN300-1652408-100mg
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
100mg
$930.0 2023-09-21
Enamine
EN300-1652408-0.5g
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
0.5g
$1495.0 2023-06-04
Enamine
EN300-1652408-0.1g
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
0.1g
$1371.0 2023-06-04
Enamine
EN300-1652408-2.5g
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
2.5g
$3051.0 2023-06-04
Enamine
EN300-1652408-1.0g
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
1g
$1557.0 2023-06-04
Enamine
EN300-1652408-10000mg
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1850895-83-8
10000mg
$4545.0 2023-09-21

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 関連文献

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-olに関する追加情報

Professional Introduction to 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol (CAS No. 1850895-83-8)

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol (CAS No. 1850895-83-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug development. This compound belongs to the class of fluorinated pyrrolidines, which are known for their diverse biological activities and pharmacological properties.

The molecular structure of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol incorporates a fluorine atom at the third position of the propanol chain, which is a critical feature influencing its chemical reactivity and biological efficacy. The presence of two methyl groups on the pyrrolidine ring enhances its stability and lipophilicity, making it an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in fluorinated heterocyclic compounds due to their ability to modulate enzyme activity and receptor binding. The pyrrolidine scaffold, particularly when substituted with fluorine atoms, has shown promise in the development of novel therapeutic agents. For instance, studies have demonstrated that fluorine substitution can improve metabolic stability and binding affinity, key factors in drug design.

The compound 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has been explored in several preclinical studies for its potential role in treating various diseases. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, thereby influencing cellular processes. Researchers have particularly focused on its potential applications in oncology and neurology, where precise modulation of biological pathways is essential for therapeutic efficacy.

One of the most compelling aspects of this compound is its ability to serve as a building block for more complex molecules. In drug discovery pipelines, such versatile intermediates are highly valued for their ability to be modified into lead compounds with enhanced pharmacological properties. The fluorine atom in the molecular structure provides a handle for further functionalization, allowing chemists to tailor the compound's characteristics to specific therapeutic needs.

The synthesis of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve the desired product with minimal byproducts. These synthetic approaches not only highlight the compound's complexity but also underscore the importance of innovative chemical strategies in pharmaceutical research.

Evaluation of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol's biological activity has revealed intriguing insights into its mechanism of action. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes involved in disease pathways. Additionally, its interaction with biological membranes due to its lipophilic nature could provide insights into drug delivery systems and membrane transport mechanisms.

The compound's potential toxicity profile is another critical area of investigation. Extensive in vitro and in vivo studies are necessary to assess its safety before considering clinical applications. These studies will help determine optimal dosages and potential side effects, ensuring that any future therapeutic use is both effective and safe.

The role of computational chemistry in understanding the properties of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. This computational approach complements experimental data and accelerates the drug discovery process by identifying promising candidates early in the development pipeline.

The future prospects for 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation and lead to novel drug candidates derived from this versatile intermediate.

In conclusion, 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol (CAS No. 1850895-83-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug development efforts. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing unmet medical needs.

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